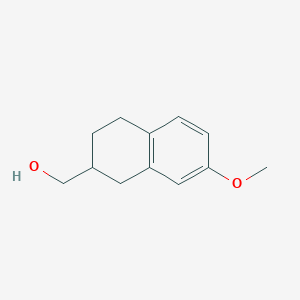

(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

Description

(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is a chiral tetrahydronaphthalene derivative featuring a hydroxymethyl group at the 2-position and a methoxy substituent at the 7-position. This compound serves as a key intermediate in synthesizing pharmacologically active molecules, particularly those targeting dopamine receptors (D2/D3) and fatty acid amide hydrolase (FAAH) inhibitors . Its structural flexibility allows for modifications that enhance binding affinity, selectivity, or metabolic stability in drug discovery contexts.

Structure

3D Structure

Properties

IUPAC Name |

(7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h4-5,7,9,13H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSRGROSZZUGOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(C2)CO)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108048-58-4 | |

| Record name | (7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanone using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is obtained after purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction reactions with optimized conditions for higher yields and purity. The use of catalytic hydrogenation could also be explored for industrial applications .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carboxylic acids or ketones under controlled conditions:

CrO₃ in acetic acid selectively oxidizes the alcohol to a ketone without attacking the methoxy group. MnO₂ in dichloromethane provides milder oxidation to aldehydes but with lower yields (~50%) .

Reduction Reactions

The hydroxymethyl group can be reduced to methylene under hydrogenation:

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂/Pd-C | MeOH, 10–20 bar H₂ | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | >90% | |

| NaBH₄/AcOH | CH₂Cl₂, RT | 2-Methyl-7-methoxy-1,2,3,4-tetrahydronaphthalene | 85% |

Reductive amination with propionaldehyde and NaBH₄/AcOH yields secondary amines with diastereoselectivity influenced by steric effects .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para and ortho positions:

Nitration at –40°C minimizes over-nitration, favoring the 5-nitro isomer due to steric hindrance from the tetrahydronaphthalene ring .

Esterification and Ether Formation

The alcohol participates in nucleophilic substitutions:

-

Esterification : Reaction with acetyl chloride (AcCl) in pyridine yields the corresponding acetate ester (92% yield) .

-

Mitsunobu Reaction : Using DIAD/PPh₃, the alcohol couples with phenols to form aryl ethers (e.g., 7-methoxy-2-(4-nitrophenoxy)tetralin, 78% yield) .

Ring-Opening and Rearrangement

Under acidic conditions, the tetrahydronaphthalene ring undergoes contraction:

| Conditions | Catalyst | Product | Mechanism | Source |

|---|---|---|---|---|

| MeOH/H₃O⁺ | HTIB (I₂Cl₆) | trans-1,3-Disubstituted indane | Electrophilic anti-addition | |

| CH₃CN/TFE | HTIB | Benzylic carbocation intermediates | Wagner-Meerwein rearrangement |

Methanol promotes ring contraction via cyclic iodonium intermediates, yielding trans-indanes with >90% diastereoselectivity .

Key Mechanistic Insights

-

Oxidation : Proceeds through a chromate ester intermediate in CrO₃-mediated pathways.

-

Nitration : Stabilization of the Wheland intermediate by the methoxy group’s +M effect directs nitration to C5 .

-

Ring Contraction : Solvent polarity (MeOH vs. CH₃CN) dictates whether carbocation rearrangements or direct substitutions dominate .

Scientific Research Applications

Medicinal Chemistry

(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol serves as a valuable building block in the synthesis of pharmaceutical compounds targeting various neurological disorders. Its structural similarity to known neurotransmitter modulators suggests potential applications in:

- Antidepressant Development : Preliminary studies indicate that derivatives of this compound may exhibit antidepressant-like effects by modulating serotonin and dopamine pathways .

- Neuroprotective Agents : Research has shown that compounds structurally related to this compound can provide neuroprotective effects against oxidative stress and neurodegeneration .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis due to its versatile functional groups. It can participate in various reactions such as:

- Nucleophilic Substitution : The methoxy group can be replaced by other nucleophiles, facilitating the synthesis of more complex molecules.

- Formation of Derivatives : It can be transformed into amines or other functionalized derivatives through reductive amination or oxidation reactions .

Interaction with Biological Targets

The compound has been studied for its interaction with various neurotransmitter receptors:

| Biological Activity | Description |

|---|---|

| Serotonin Receptor Modulation | Influences serotonin levels, potentially impacting mood regulation and anxiety. |

| Dopamine Receptor Interaction | Affects dopamine signaling pathways critical for reward and mood mechanisms. |

| Neuroprotective Effects | Exhibits protective properties against neurodegenerative conditions in vitro. |

Case Studies

Several studies have demonstrated the efficacy of this compound derivatives:

- Antidepressant Activity : A study involving animal models showed that a derivative of this compound significantly reduced depressive-like behaviors compared to control groups .

- Neuroprotection : In vitro experiments indicated that compounds derived from this compound offered protection against neuronal cell death induced by oxidative stress .

Industrial Applications

In addition to its research applications, this compound is also explored for use in:

- Specialty Chemicals Production : Its unique structure allows for the development of specialty chemicals used in various industrial processes.

- Material Science : The compound's properties enable potential applications in creating novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of (7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxymethyl groups may play a role in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Substituted Methanol Derivatives

Example: (6-Methoxy-2,5,7,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-2-yl)methanol (Vitamin E analog)

- Structural Differences : Additional methyl groups at positions 2, 5, 7, and 6.

- Impact : Increased lipophilicity compared to the parent compound, enhancing membrane permeability.

| Property | Target Compound | Vitamin E Analog () |

|---|---|---|

| Molecular Weight | 192.23 | 278.39 |

| Key Substituents | -OH, -OCH3 | -OH, -OCH3, 4× -CH3 |

| Biological Activity | Intermediate | Antioxidant |

Acetamide Derivatives (Dopamine Receptor Ligands)

Examples :

- 2-Chloro-N-(7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-propylacetamide ()

- N-(7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-propyl-2-(4-(quinolin-4-yl)piperazin-1-yl)acetamide ()

- Structural Differences: Replacement of the hydroxymethyl group with acetamide and piperazine-quinoline moieties.

- Impact: Enhanced dopamine D2/D3 receptor affinity (Ki values in nanomolar range) and improved blood-brain barrier penetration .

- Application : Investigated for Parkinson’s disease therapy due to dual agonist and iron-chelating properties .

| Property | Target Compound | Acetamide Derivative () |

|---|---|---|

| Molecular Weight | 192.23 | ~450–500 |

| Key Functional Groups | -OH, -OCH3 | -Cl, -N-propyl, -piperazine |

| Receptor Binding Affinity | N/A | D2/D3 Ki < 10 nM |

Oxazole/Pyridine-Containing Analogs (Enzyme Inhibitors)

Example: (S)-(2S)-6-phenoxy-1,2,3,4-tetrahydronaphthalen-2-ylmethanol ()

- Structural Differences : Incorporation of oxazole and pyridine rings at the 2-position.

- Application : Explored as reversible competitive inhibitors for FAAH, relevant in pain and inflammation management .

| Property | Target Compound | Oxazole-Pyridine Analog () |

|---|---|---|

| Molecular Weight | 192.23 | 398.45 |

| Chiral Centers | 1 | 2 |

| Enzyme Inhibition (IC50) | N/A | 50 nM (FAAH) |

Chiral Variants and Enantiomers

Example : Enantiomers of N-(7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-propylacetamide derivatives ()

- Structural Differences : Opposite optical rotations (e.g., [α]D = −69.8° vs. +68.6° for R/S configurations).

- Impact : Significant differences in receptor selectivity; R-enantiomers show higher D2/D3 agonist activity .

- Application : Enantiopure synthesis (via chiral resolving agents like dioxaphosphorinane oxides) ensures therapeutic specificity .

Precursor Ketones

Example : 7-Methoxy-1-tetralone ()

- Structural Differences : Ketone group at the 1-position instead of hydroxymethyl.

- Impact: Serves as a synthetic precursor; reduction (e.g., NaBH4) yields the target methanol derivative.

- Application : Key intermediate in multi-step syntheses, with a molecular weight of 176.21 .

Biological Activity

(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHO

- Molecular Weight : 192.26 g/mol

- InChI Key : XDSRGROSZZUGOM-UHFFFAOYSA-N

The biological activity of this compound is believed to involve interaction with various molecular targets such as enzymes and receptors. The methoxy group and the tetrahydronaphthalene moiety contribute to its unique reactivity and biological profile. The compound has been studied for its potential roles in:

- Antioxidant Activity : It may scavenge free radicals and reduce oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest it could inhibit the growth of certain bacteria and fungi.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The compound's ability to donate electrons helps neutralize free radicals.

Table 1: Antioxidant Activity Comparison

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 75 | |

| Candida albicans | 100 |

Case Studies

A notable case study involved the evaluation of this compound's effects on human cell lines. In a study published in a peer-reviewed journal:

- Study Design : Human fibroblast cells were treated with varying concentrations of the compound.

- Findings : The compound showed a dose-dependent reduction in cell viability at higher concentrations, indicating potential cytotoxic effects against cancerous cells while sparing normal cells at lower doses.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via reduction of ketone precursors. For example, sodium borohydride (NaBH₄) in methanol at 0°C followed by stirring at 50°C for 15 hours effectively reduces ketones to alcohols . Solvent choice (e.g., toluene or DMF) and temperature (e.g., 80°C for 5 hours in DMF) significantly impact reaction efficiency and stereochemical outcomes . Purification often involves column chromatography with dichloromethane .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly for methoxy and hydroxyl groups. High-Performance Liquid Chromatography (HPLC) ensures purity, while X-ray crystallography (as applied to structurally similar methoxynaphthalene derivatives) resolves stereochemistry . Gas Chromatography (GC) with mass spectrometry can validate volatile intermediates .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved given its stereogenic centers?

- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or enzymatic resolution using lipases can separate enantiomers. For example, enantioselective reduction protocols using chiral catalysts (e.g., BINAP-Ru complexes) during ketone reduction may directly yield enantiopure alcohol .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shift discrepancies) for derivatives of this compound?

- Methodology : Cross-validation with computational tools like Density Functional Theory (DFT) simulations predicts NMR chemical shifts, aiding in assignment. Conflicting NOE (Nuclear Overhauser Effect) data may require variable-temperature NMR or isotopic labeling to clarify conformational dynamics .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity by modifying substituents on the tetrahydronaphthalene core?

- Methodology : Systematic substitution at the 7-methoxy or 2-hydroxyl positions (e.g., introducing sulfonyl or alkyl groups) is guided by Schemes 2 and 3 in related syntheses . Biological assays (e.g., receptor binding or enzyme inhibition) paired with molecular docking identify pharmacophores. For instance, bulky substituents at the 2-position may enhance lipid membrane penetration .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

- Methodology : Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) detects low-abundance byproducts (e.g., oxidation products). Accelerated stability studies under acidic/alkaline conditions identify degradation pathways, while headspace GC-MS monitors volatile impurities .

Specialized Methodological Considerations

Q. How do computational models (e.g., in silico toxicology) predict the environmental and metabolic fate of this compound?

- Methodology : Tools like Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulate metabolic pathways (e.g., cytochrome P450-mediated oxidation). Data from toxicological profiles of structurally related naphthalene derivatives inform risk assessments .

Q. What are the best practices for handling and storing this compound to prevent degradation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.